molecular formula C21H24N2O4 B4080032 2-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-[(4-methoxyphenoxy)methyl]ethyl acetate

2-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-[(4-methoxyphenoxy)methyl]ethyl acetate

Cat. No. B4080032
M. Wt: 368.4 g/mol
InChI Key: IWQRZNDVJTWTAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-[(4-methoxyphenoxy)methyl]ethyl acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-[(4-methoxyphenoxy)methyl]ethyl acetate is not fully understood. However, it has been proposed that it exerts its biological activities by interacting with various molecular targets, including enzymes and receptors.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and disrupt the cell membrane of microorganisms. It has also been found to have insecticidal and fungicidal activities.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-[(4-methoxyphenoxy)methyl]ethyl acetate in lab experiments include its high purity, stability, and reproducibility. However, its limitations include its high cost and limited availability.

Future Directions

There are several future directions for the research on this compound. Some of these include:
1. Developing new synthetic methods for the production of this compound that are more cost-effective and environmentally friendly.
2. Investigating the potential applications of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
3. Studying the mechanism of action of this compound in more detail to identify new molecular targets and pathways.
4. Exploring the use of this compound as a precursor for the synthesis of novel materials with unique properties.
5. Developing new formulations of this compound that can enhance its bioavailability and efficacy.
In conclusion, 2-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-[(4-methoxyphenoxy)methyl]ethyl acetate is a promising compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential applications.

Scientific Research Applications

This compound has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, it has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. In agriculture, it has been shown to have insecticidal and fungicidal activities. In materials science, it has been used as a precursor for the synthesis of novel materials with unique properties.

properties

IUPAC Name

[1-(5,6-dimethylbenzimidazol-1-yl)-3-(4-methoxyphenoxy)propan-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-14-9-20-21(10-15(14)2)23(13-22-20)11-19(27-16(3)24)12-26-18-7-5-17(25-4)6-8-18/h5-10,13,19H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQRZNDVJTWTAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC(COC3=CC=C(C=C3)OC)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(5,6-Dimethylbenzimidazol-1-yl)-3-(4-methoxyphenoxy)propan-2-yl] acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-[(4-methoxyphenoxy)methyl]ethyl acetate
Reactant of Route 2
2-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-[(4-methoxyphenoxy)methyl]ethyl acetate
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2-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-[(4-methoxyphenoxy)methyl]ethyl acetate
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2-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-[(4-methoxyphenoxy)methyl]ethyl acetate
Reactant of Route 5
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2-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-[(4-methoxyphenoxy)methyl]ethyl acetate
Reactant of Route 6
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2-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-[(4-methoxyphenoxy)methyl]ethyl acetate

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